1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
Overview
Description
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C19H27NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy methyl group, and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Benzyloxy Methyl Group: The next step involves the introduction of the benzyloxy methyl group. This can be done by reacting the Boc-protected piperidine with benzyl chloromethyl ether in the presence of a base like sodium hydride (NaH).
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted reactions, while the benzyloxy methyl group can participate in hydrogen bonding and hydrophobic interactions. The carboxylic acid group can form ionic bonds with positively charged residues in proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid can be compared with other similar compounds such as:
1-Boc-4-piperidinecarboxylic acid: Lacks the benzyloxy methyl group, making it less hydrophobic and less reactive in certain reactions.
4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid: Lacks the Boc group, making it more reactive but less stable.
1-Boc-4-[(methoxy)methyl]-4-piperidinecarboxylic acid: Contains a methoxy group instead of a benzyloxy group, affecting its hydrophobicity and reactivity.
The presence of the benzyloxy methyl group in this compound provides unique properties such as increased hydrophobicity and the ability to participate in specific interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRNPINVMULUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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